![molecular formula C20H25BrN2O B14332471 (E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene CAS No. 110008-43-0](/img/structure/B14332471.png)
(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (-N=N-) flanked by two phenyl rings, one of which is substituted with a butyl group and the other with a bromobutoxy group. The (E)-configuration indicates that the substituents on the diazene group are on opposite sides, contributing to the compound’s stability and unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene typically involves a multi-step process:
Formation of the Bromobutoxy Intermediate: The initial step involves the bromination of butanol to form 4-bromobutanol. This reaction is usually carried out using hydrobromic acid (HBr) in the presence of a catalyst.
Etherification: The 4-bromobutanol is then reacted with 4-hydroxyphenyl to form 4-(4-bromobutoxy)phenol. This step involves an etherification reaction, typically using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Diazene Formation: The final step involves the coupling of 4-(4-bromobutoxy)phenol with 4-butylphenylhydrazine to form the desired diazene compound. This reaction is carried out under acidic conditions, often using hydrochloric acid (HCl) as the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The bromobutoxy group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of phenolic oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenols or amines.
科学研究应用
(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of (E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
(E)-1-[4-(4-Chlorobutoxy)phenyl]-2-(4-butylphenyl)diazene: Similar structure but with a chlorine atom instead of bromine.
(E)-1-[4-(4-Methoxybutoxy)phenyl]-2-(4-butylphenyl)diazene: Similar structure but with a methoxy group instead of bromine.
Uniqueness
(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene is unique due to the presence of the bromobutoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions.
属性
CAS 编号 |
110008-43-0 |
|---|---|
分子式 |
C20H25BrN2O |
分子量 |
389.3 g/mol |
IUPAC 名称 |
[4-(4-bromobutoxy)phenyl]-(4-butylphenyl)diazene |
InChI |
InChI=1S/C20H25BrN2O/c1-2-3-6-17-7-9-18(10-8-17)22-23-19-11-13-20(14-12-19)24-16-5-4-15-21/h7-14H,2-6,15-16H2,1H3 |
InChI 键 |
WPHPQOJLNWVHRF-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14332391.png)


![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
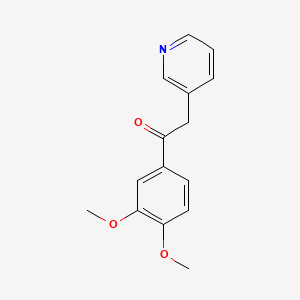
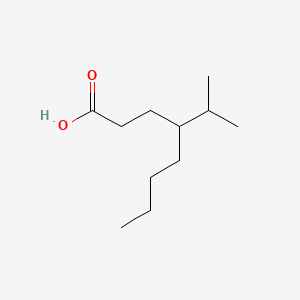
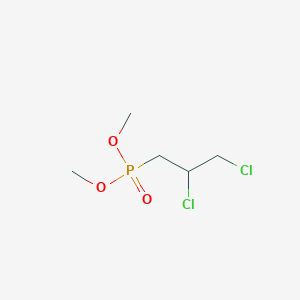

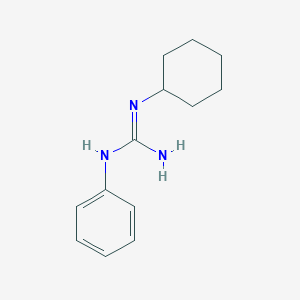
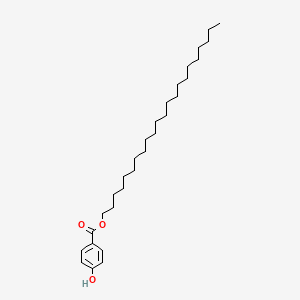
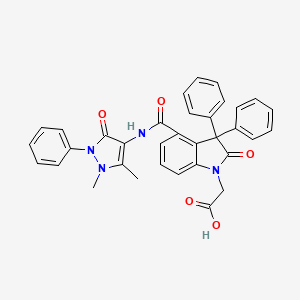
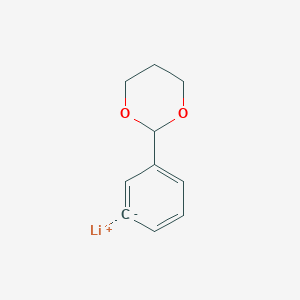
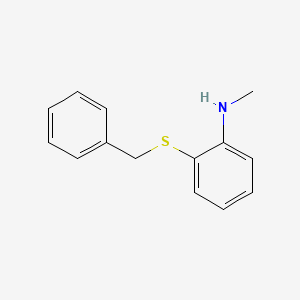
![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)
